molecular formula C10H16N6O2 B5819048 8-hydrazino-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

8-hydrazino-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5819048
M. Wt: 252.27 g/mol
InChI Key: LZHJYYAPMOLLPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives, including 8-hydrazino substituted compounds, involves various synthetic routes designed to introduce specific functional groups into the purine core. A study by Gobouri (2020) presented new derivatives synthesized through the introduction of 6-purineselenyl and 8-(1,3,4-thiadiazolyl) groups, highlighting methods that could be adapted for synthesizing compounds with 8-hydrazino groups. These syntheses often involve nucleophilic substitution reactions and are elucidated by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry (Gobouri, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives significantly influences their interaction with biological targets. Shukla et al. (2020) conducted a quantitative analysis of intermolecular interactions in a xanthine derivative, providing insights into the electrostatic energy contributions and crystal packing, which are crucial for understanding the molecular structure and behavior of 8-hydrazino-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione (Shukla et al., 2020).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions that modify their structure and properties. The reactions include nucleophilic addition, functionalization, and formation of new heterocyclic systems. Studies have explored reactions involving hydrazine derivatives of purines, which provide a basis for understanding the chemical reactivity of 8-hydrazino-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. These reactions are important for creating biologically active substances and elucidating reaction mechanisms (Korobko, 2016).

Safety and Hazards

As with any chemical compound, handling “8-hydrazino-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione” requires appropriate safety measures. The compound is provided as-is, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

8-hydrazinyl-1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2/c1-4-5-16-6-7(12-9(16)13-11)14(2)10(18)15(3)8(6)17/h4-5,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHJYYAPMOLLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1NN)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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